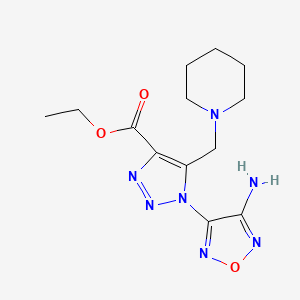

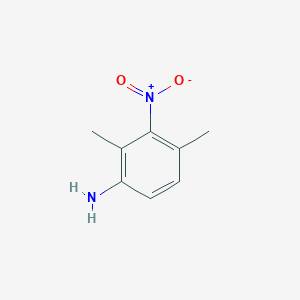

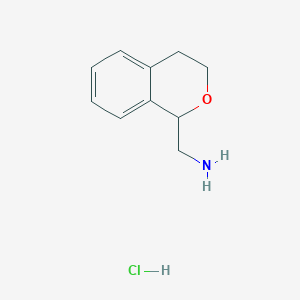

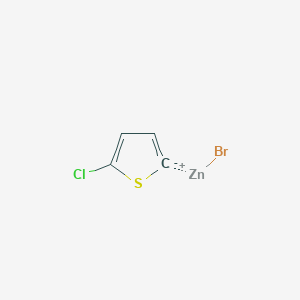

![molecular formula C20H14N4O3 B3258986 N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzamide CAS No. 312623-37-3](/img/structure/B3258986.png)

N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzamide

Overview

Description

“N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzamide” is a compound that contains an imidazo[1,2-a]pyridine core . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have a broad range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A series of new N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives were synthesized and their inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase were evaluated .Molecular Structure Analysis

The molecular structure of “this compound” can be elucidated by different spectroscopic techniques including IR, NMR, and Mass . The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by these techniques .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions. For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines tolerates a wide range of functional groups and affords a series of valuable imidazo[1,2-a]pyridines in high yields under mild conditions .Mechanism of Action

Target of Action

The primary targets of N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide are acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the breakdown of acetylcholine, a neurotransmitter, while LOX is involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses .

Mode of Action

This compound interacts with its targets by inhibiting their activities . The inhibition of AChE and BChE prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can affect nerve signal transmission. The inhibition of LOX, on the other hand, can disrupt the production of leukotrienes, which are involved in inflammatory responses .

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway, which is involved in nerve signal transmission. This can have effects on muscle function, heart rate, and other processes regulated by the nervous system . The inhibition of LOX affects the arachidonic acid pathway, disrupting the production of leukotrienes and potentially reducing inflammation .

Advantages and Limitations for Lab Experiments

N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzamide has several advantages as a research tool. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the biological functions of CK2. It has also been shown to have a good safety profile and low toxicity in animal studies. However, there are some limitations to using this compound in lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to administer in vivo. In addition, its stability in biological fluids is limited, which can affect its pharmacokinetics and bioavailability.

Future Directions

There are several future directions for the research and development of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzamide. One potential application is in the treatment of cancer, where it has shown promising results in preclinical studies. Further studies are needed to determine its efficacy and safety in clinical trials. Another potential application is in the treatment of neurodegenerative disorders, where it has shown neuroprotective effects in animal models. Further studies are needed to determine its potential efficacy in human patients. In addition, there is a need for the development of more potent and selective inhibitors of CK2, which can be used as research tools and potential therapeutic agents.

Scientific Research Applications

N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to protect neuronal cells from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name |

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O3/c25-20(15-4-3-5-17(12-15)24(26)27)21-16-9-7-14(8-10-16)18-13-23-11-2-1-6-19(23)22-18/h1-13H,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJKJIMUMAFSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.